molecular formula C19H17Cl3N2S B601257 Butoconazole Impurity 4 CAS No. 1850278-18-0

Butoconazole Impurity 4

Cat. No.: B601257
CAS No.: 1850278-18-0
M. Wt: 411.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Butoconazole Impurity 4 involves synthetic routes that include the reaction of 2,6-dichlorophenyl thiol with 4-(4-(2,6-dichlorophenylthio)phenyl)butyl imidazole . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Chemical Reactions Analysis

Butoconazole Impurity 4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Butoconazole Impurity 4 is primarily used in pharmaceutical research for the development and validation of analytical methods. It is utilized in:

    Product Development: Ensuring the purity and quality of Butoconazole formulations.

    Quality Control: Monitoring the presence of impurities in pharmaceutical products.

    Method Validation: Establishing reliable analytical techniques for detecting and quantifying impurities.

    Stability Studies: Assessing the stability of Butoconazole under various conditions.

Mechanism of Action

The mechanism of action of Butoconazole Impurity 4 is not well-documented, but it is presumed to function similarly to Butoconazole. Butoconazole is an imidazole derivative that inhibits the enzyme cytochrome P450 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This inhibition disrupts the fungal cell membrane, leading to osmotic disruption or growth inhibition of the fungal cell .

Properties

CAS No.

1850278-18-0

Molecular Formula

C19H17Cl3N2S

Molecular Weight

411.78

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1H-​Imidazole, 1-​[2-​chloro-​4-​[4-​[(2,​6-​dichlorophenyl)​thio]​phenyl]​butyl]​-

Origin of Product

United States

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